
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE is an organosulfur compound characterized by the presence of three 4-chlorophenyl groups attached to a sulfonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE typically involves the reaction of 4-chlorophenyl compounds with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 4-chlorophenyl magnesium bromide with sulfur dichloride, followed by oxidation to form the sulfonium chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE involves its interaction with molecular targets through its sulfonium ion. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved may include nucleophilic attack, electron transfer, and radical formation.
Vergleich Mit ähnlichen Verbindungen
TRIS-(4-CHLOROPHENYL)-PHOSPHINE: Similar structure but contains a phosphine group instead of a sulfonium ion.
TRIS-(4-CHLOROPHENYL)-METHANE: Contains a methane core with three 4-chlorophenyl groups.
Uniqueness: TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE is unique due to its sulfonium ion, which imparts distinct reactivity and chemical properties compared to its phosphine and methane analogs. This uniqueness makes it valuable in specific chemical transformations and applications.
Eigenschaften
CAS-Nummer |
10354-98-0 |
---|---|
Molekularformel |
C18H12Cl4S |
Molekulargewicht |
402.154 |
IUPAC-Name |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
InChI-Schlüssel |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.